(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C14H11BClF3O3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are known for their versatility and are commonly used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 4-bromomethylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The mixture is heated to reflux, allowing the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst used .
Chemical Reactions Analysis
Types of Reactions
(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water, depending on the reaction.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Scientific Research Applications
(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, undergoing transmetalation to form a palladium-boron complex. This complex then reacts with an aryl or vinyl halide, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Another boronic acid with similar functional groups but different substitution patterns.
2-Chloro-5-(trifluoromethyl)phenylboronic Acid: Similar in structure but with different positioning of the boronic acid group.
Uniqueness
(4-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-3-10(14(17,18)19)7-13(12)22-8-9-1-4-11(5-2-9)15(20)21/h1-7,20-21H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINBWLIQPYPVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584654 | |
Record name | (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-05-1 | |
Record name | B-[4-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[2-Chloro-5-(trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2�-Chloro-5�-(trifluoromethyl)phenoxy)methyl]phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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